Estrogen receptors (ERs) are critical targets in the development of therapeutic agents for conditions such as breast cancer and other estrogen-related diseases. The modulation of these receptors through various ligands can lead to suppression or activation of their transcriptional functions, which has significant implications for disease treatment and prevention. The papers provided explore different compounds and their interactions with estrogen receptors, particularly focusing on their potential as therapeutic agents in cancer treatment and as modulators of estrogenic activity.
The first paper discusses a series of 1-phenyl-4-benzoyl-1H-1,2,3-triazoles that act as suppressors of estrogen-related receptor α (ERRα) transcriptional functions. The compound 14n was identified as a potent suppressor, with an IC50 of 0.021 μM, and was shown to inhibit the proliferation and migration of breast cancer cells with high levels of ERRα1. The second paper presents a method for synthesizing 2-arylbenzo[b]thiophenes, which are known as selective estrogen receptor modulators (SERMs). These compounds are synthesized through intramolecular cyclization and have implications for the development of antiestrogens2. The third paper expands on this by detailing the synthesis of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives, leading to the discovery of LY156758, a potent estrogen antagonist with minimal intrinsic estrogenicity3. Lastly, the fourth paper examines the estrogenic activity of 3-benzylidene camphor (3-BC) and its binding to estrogen receptor beta (ERβ). It was found to be a potent stimulator of MCF-7 cell proliferation and had a significant uterotrophic effect in immature rats, indicating its potential as an estrogenic agent4.
The compounds discussed in these papers have various applications in the field of medicine, particularly in the treatment of estrogen-related conditions. The suppressors of ERRα transcriptional functions, such as the 1-phenyl-4-benzoyl-1H-1,2,3-triazoles, could be used as probes for further validation of ERRα as a molecular target for anticancer drug development1. The benzo[b]thiophene derivatives, including LY156758, have potential as nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than currently available treatments, which could lead to new therapies for conditions like breast cancer3. The UV filter 3-BC, with its estrogenic activity and selective ERβ binding, could serve as a model compound for studying the effects of environmental estrogens on health and may have implications for the development of new pharmaceuticals4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6